5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole
Overview
Description
5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (CMCT) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used to synthesize a variety of compounds and has been used in a variety of laboratory experiments. It has been used to study the biochemical and physiological effects of various compounds and to investigate the mechanism of action of various drugs. In addition, it has been used in the synthesis of various pharmaceuticals, including anticancer agents, antibiotics, and antiviral agents.
Scientific Research Applications
Drug Discovery
Derivatives of 1,2,3-triazoles are widely used in drug discovery due to their diverse biological activities. They have been synthesized and studied for their anti-inflammatory properties, with some showing effects comparable to standard drugs .
Organic Synthesis
These compounds play a crucial role in organic synthesis as they can serve as versatile intermediates for constructing more complex molecules .
Polymer Chemistry
In polymer chemistry, 1,2,3-triazoles contribute to the development of new materials with enhanced properties such as thermal stability and mechanical strength .
Supramolecular Chemistry
The triazole ring can act as a building block in supramolecular assemblies due to its ability to engage in hydrogen bonding and coordinate with metals .
Bioconjugation
Triazole derivatives are used in bioconjugation techniques to attach various biomolecules together or to surfaces, aiding in the study of biological systems .
Chemical Biology
In chemical biology, these compounds are utilized for probing biological systems and understanding molecular interactions within cells .
properties
IUPAC Name |
5-(chloromethyl)-1-phenyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKRXVPJMZOXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole | |
CAS RN |
1338664-01-9 | |
Record name | 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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